molecular formula C29H32O5S B12097968 Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside

Cat. No.: B12097968
M. Wt: 492.6 g/mol
InChI Key: JDBLGLZAAWCNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is primarily used in the synthesis of various glycosides and oligosaccharides. This compound is notable for its role in carbohydrate chemistry, particularly in the synthesis of beta-mannopyranosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The benzylidene and benzyl groups are used as protective groups to ensure selective reactions at specific positions on the mannopyranoside ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, deprotection, and functional group transformations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is widely used in scientific research for the synthesis of complex carbohydrates. Its applications include:

Mechanism of Action

The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is unique due to its specific protective groups and thiol functionality, which make it particularly useful for the synthesis of beta-mannopyranosides. Its structure allows for selective reactions, making it a valuable tool in carbohydrate chemistry .

Properties

Molecular Formula

C29H32O5S

Molecular Weight

492.6 g/mol

IUPAC Name

6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3

InChI Key

JDBLGLZAAWCNMD-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.